molecular formula C10H8N2O3 B8687037 2-(Hydroxymethyl)-5-nitroquinoline CAS No. 611231-29-9

2-(Hydroxymethyl)-5-nitroquinoline

Cat. No.: B8687037
CAS No.: 611231-29-9
M. Wt: 204.18 g/mol
InChI Key: RPXHSIORXKDLOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Hydroxymethyl)-5-nitroquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic compound Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-5-nitroquinoline typically involves the nitration of 2-quinolinemethanol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-5-nitroquinoline undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.

Major Products Formed

Scientific Research Applications

2-(Hydroxymethyl)-5-nitroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-5-nitroquinoline involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxymethyl group may enhance the compound’s solubility and facilitate its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

    2-Quinolinemethanol: Lacks the nitro group, resulting in different reactivity and biological activity.

    5-Nitroquinoline:

    2-Quinolinecarboxylic acid, 5-nitro-: An oxidized form of 2-(Hydroxymethyl)-5-nitroquinoline, with different chemical properties.

Uniqueness

This compound is unique due to the presence of both the nitro and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

611231-29-9

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

(5-nitroquinolin-2-yl)methanol

InChI

InChI=1S/C10H8N2O3/c13-6-7-4-5-8-9(11-7)2-1-3-10(8)12(14)15/h1-5,13H,6H2

InChI Key

RPXHSIORXKDLOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)CO)C(=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

700 mg (3.46 mmol) of 5-nitroquinoline-2-carbaldehyde are dissolved in 13 ml of methanol and 7.0 ml of tetrahydrofuran and mixed at 0° C. with 523 mg (13.9 mmol) of sodium borohydride. After 5 hours, the reaction is brought to a halt by adding water. The solvent is removed in a vacuum, the residue is taken up in dichloromethane and water, the aqueous phase is extracted with dichloromethane, and the combined organic phases are dried on sodium sulfate. After the solvent is removed, and after purification on silica gel with hexane-ethyl acetate (0-100%), 390 mg (55% of theory) of the product is obtained.
Quantity
700 mg
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reactant
Reaction Step One
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13 mL
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7 mL
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reactant
Reaction Step Two
Quantity
523 mg
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three

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